molecular formula C13H11N3O2S2 B5555702 4-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-ylbenzenesulfonamide

4-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-ylbenzenesulfonamide

Cat. No. B5555702
M. Wt: 305.4 g/mol
InChI Key: UDAKYDODJUGJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a pyrrole ring and a thiazole ring connected to a benzene ring via a sulfonamide linkage . The exact structure would depend on the positions of these connections and the presence of any additional substituents.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the sulfonamide group . The nitrogen atoms in the pyrrole and thiazole rings, as well as the nitrogen in the sulfonamide group, could act as nucleophiles in reactions with electrophiles. The aromatic rings could also undergo electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Generally, compounds containing aromatic rings and heteroatoms (like nitrogen and sulfur) have higher boiling points and melting points than similar-sized hydrocarbons. They may also have significant dipole moments, which would make them more polar and could affect their solubility in different solvents.

Scientific Research Applications

Anticancer Potential

Pyrrole derivatives, including 4-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-ylbenzenesulfonamide , have garnered attention as potent anticancer agents. Their cytotoxic activities involve mechanisms such as inhibiting dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinase, and adenosine receptors. Additionally, aryl pyrroles have shown promise as Ras farnesyltransferase inhibitors, leading to tumor regression in mouse xenograft models .

Conjugated Polymers for Solar Cells and Light Emitting Devices

The compound’s structure suggests potential use in conjugated polymers. These polymers find applications in solar cells, light-emitting devices, capacitors, and electrochromic systems. By incorporating 4-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-ylbenzenesulfonamide into polymer backbones, researchers can explore its electrochemical and optical properties .

Synthesis of 1,2,4-Trisubstituted Pyrroles

Primary amines, catalyzed by palladium, react with specific diacetates to yield 1,2,4-trisubstituted pyrroles4-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-ylbenzenesulfonamide plays a role in this synthetic pathway, providing a versatile approach to functionalized pyrrole derivatives.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.

properties

IUPAC Name

4-pyrrol-1-yl-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c17-20(18,15-13-14-7-10-19-13)12-5-3-11(4-6-12)16-8-1-2-9-16/h1-10H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAKYDODJUGJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-ylbenzenesulfonamide

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